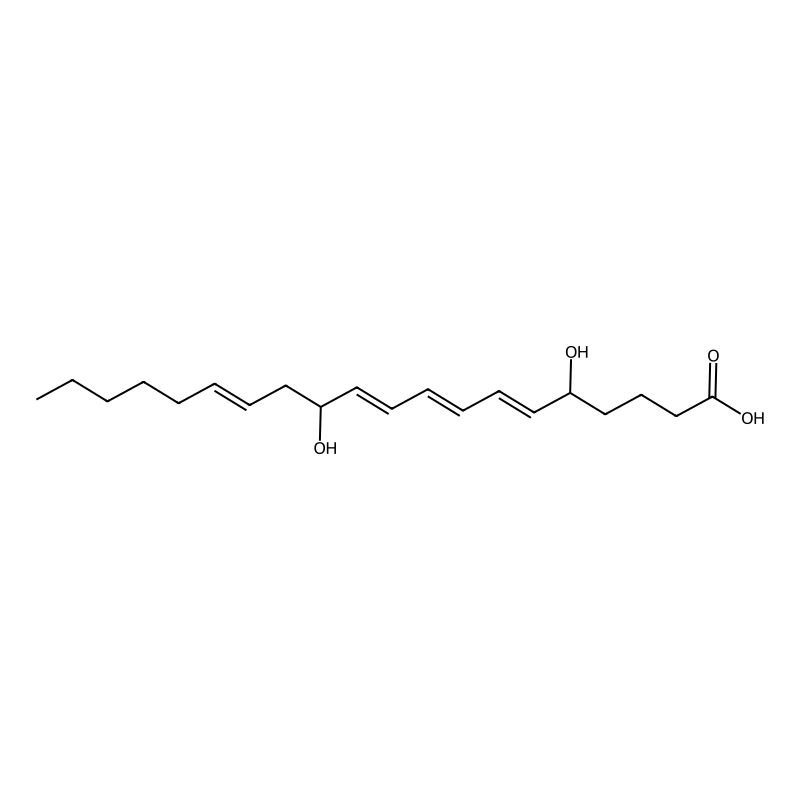5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is a biologically active eicosanoid and a member of the leukotriene family, derived from arachidonic acid. This compound is characterized by its unique structure, featuring a 20-carbon backbone with four conjugated double bonds located at positions 6, 8, 10, and 14, along with hydroxyl groups at positions 5 and 12. The presence of these functional groups contributes to its polar nature and biological activity. As a leukotriene, it plays a significant role in inflammatory responses and various physiological processes such as immune signaling and cell communication .
Research suggests 5,12-diHETE may act as a signaling molecule in various biological processes. It has been shown to:
Classification and Biosynthesis:
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid (5,12-diHETE) belongs to a class of signaling molecules called leukotrienes. Leukotrienes are derived from arachidonic acid, a polyunsaturated fatty acid, through the action of the enzyme 5-lipoxygenase. This biosynthetic pathway plays a crucial role in various physiological processes, including inflammation, immunity, and allergic reactions.
Biological Activities:
,12-diHETE exhibits diverse biological activities depending on the cellular context and target receptors. It has been shown to:
- Induce smooth muscle contraction: This property contributes to bronchoconstriction, a narrowing of the airways in the lungs, observed in asthma and allergic reactions.
- Promote inflammation: 5,12-diHETE can stimulate the production of pro-inflammatory mediators, contributing to inflammatory diseases like arthritis and psoriasis.
- Modulate cell proliferation and differentiation: Studies suggest that 5,12-diHETE might influence cell growth and development in certain contexts.
Research Applications:
Due to its diverse biological effects, 5,12-diHETE is being explored in various scientific research areas:
- Understanding inflammatory diseases: Researchers investigate the role of 5,12-diHETE in the pathogenesis of various inflammatory conditions to develop potential therapeutic strategies.
- Developing anti-asthmatic drugs: The bronchoconstricting properties of 5,12-diHETE are being targeted to develop new medications for the treatment of asthma and other airway diseases.
- Investigating cancer biology: Studies explore the potential role of 5,12-diHETE in cancer cell growth and metastasis, aiming to identify new therapeutic targets.
- Oxidation: This compound can undergo further oxidation leading to various metabolites.
- Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
- Substitution: Substitution reactions may occur at the hydroxyl or carboxyl groups.
Common reagents used in these reactions include hydrogen peroxide and sodium borohydride. Catalysts such as lipoxygenases and cyclooxygenases are also involved in the metabolic pathways of this compound.
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid exhibits diverse biological activities primarily related to its role as a signaling molecule. It is known to:
- Induce bronchoconstriction.
- Increase vascular permeability.
- Recruit leukocytes to sites of inflammation.
These effects are mediated through specific receptors that trigger biochemical cascades essential for inflammatory responses and immune regulation .
The synthesis of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid typically involves the oxidation of arachidonic acid. Key methods include:
- Enzymatic Synthesis: Catalyzed by lipoxygenases that introduce hydroxyl groups at specific carbon positions.
- Non-Enzymatic Oxidation: Occurs through free radical attacks on arachidonic acid under oxidative conditions.
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid has various applications in scientific research:
- Chemistry: Used as a model compound for studying oxidation-reduction reactions.
- Biology: Investigated for its involvement in cell signaling pathways related to inflammation.
- Medicine: Explored for potential therapeutic effects in treating inflammatory diseases and conditions related to immune dysfunction .
Research indicates that 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid interacts with various receptors involved in inflammatory processes. These interactions can lead to significant physiological responses such as modulation of immune cell activity and regulation of vascular functions. Ongoing studies aim to elucidate the specific mechanisms through which this compound exerts its effects in different biological contexts .
Several compounds share structural similarities with 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid. Notable examples include:
| Compound Name | Description |
|---|---|
| 5,12-Dihydroxyicosa-6,8,10,14-pentaenoic acid | Another leukotriene with an additional double bond. |
| 5,12-Dihydroxyicosa-6,8,10-trienoic acid | A derivative that lacks one double bond compared to 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid. |
Uniqueness
The uniqueness of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid lies in its specific hydroxylation pattern and the presence of four conjugated double bonds. These structural features contribute significantly to its distinct biological activities and roles within inflammatory processes.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








